molecular formula C27H30FN3O3S B4006838 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

Cat. No.: B4006838
M. Wt: 495.6 g/mol
InChI Key: ZGXDJOZNCBRLNT-UHFFFAOYSA-N
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Description

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, an oxoethyl linkage, and a benzenesulfonamide moiety with methyl substitutions.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN3O3S/c1-21-3-7-23(8-4-21)19-31(35(33,34)26-13-5-22(2)6-14-26)20-27(32)30-17-15-29(16-18-30)25-11-9-24(28)10-12-25/h3-14H,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXDJOZNCBRLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Oxidation and Coupling: The piperazine intermediate is then coupled with an oxoethyl group through an oxidation reaction, often using reagents like potassium permanganate or hydrogen peroxide.

    Sulfonamide Formation: The final step involves the reaction of the oxoethyl-piperazine intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to the transporter proteins, altering their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain transporters and its potential therapeutic applications set it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

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